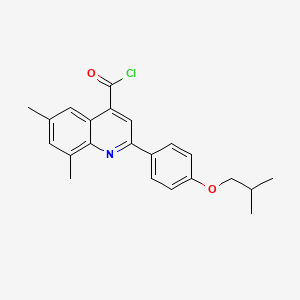
2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
説明
2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C22H22ClNO2 and its molecular weight is 367.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article synthesizes available research findings to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and safety considerations.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a quinoline backbone substituted with an isobutoxyphenyl group and a carbonyl chloride functional group. This unique structure contributes to its reactivity and biological profile.
Research indicates that quinoline derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Quinoline compounds have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with nucleic acid synthesis.
- Anticancer Properties : Studies suggest that quinoline derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of specific oncogenic pathways.
- Anti-inflammatory Effects : Some quinoline compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various quinoline derivatives, including this compound. Results indicated significant inhibition of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 25 µg/mL.
- Cytotoxicity in Cancer Cell Lines : In vitro tests on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced cytotoxicity with IC50 values around 15 µM. The study highlighted the compound's potential as a lead for developing new anticancer agents.
- Anti-inflammatory Activity : Research involving animal models demonstrated that treatment with this quinoline derivative significantly reduced markers of inflammation (e.g., TNF-alpha and IL-6) in induced arthritis models.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. The compound is noted to be corrosive and should be handled with care in laboratory settings. Acute toxicity studies are necessary to establish safe dosage levels for potential therapeutic applications.
Data Summary Table
特性
IUPAC Name |
6,8-dimethyl-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO2/c1-13(2)12-26-17-7-5-16(6-8-17)20-11-19(22(23)25)18-10-14(3)9-15(4)21(18)24-20/h5-11,13H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCJGXFCOQGLJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)OCC(C)C)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901151263 | |
| Record name | 6,8-Dimethyl-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901151263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160262-94-1 | |
| Record name | 6,8-Dimethyl-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160262-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,8-Dimethyl-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901151263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















